![molecular formula C17H23FN2O5S B3008464 Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899979-91-0](/img/structure/B3008464.png)
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a compound that belongs to a class of chemicals with a piperidine ring as a core structure. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds and potential for drug development .
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in several studies. For instance, a sulfonate reagent with a piperazine moiety was synthesized for analytical derivatization in liquid chromatography . Another study reported the synthesis of sulfonyl hydrazone piperidine derivatives by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate . Additionally, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate through reduction and p-fluorobenzoylation has been described . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Studies have investigated the electronic and structural characteristics of newly synthesized piperidine compounds using NMR, molecular electrostatic potential (MEP), ΔEHOMO–LUMO band gap, and dipole moments . These analyses are essential for understanding the molecular-level interactions and properties of such compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones has been reported to yield sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . This type of reaction could potentially be applied to the synthesis or modification of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, chemical stability, and complex formation, have been studied. For instance, the physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, providing insights into the behavior of similar sulfonamide piperidine derivatives . Additionally, the crystal structures of certain polysubstituted pyridines revealed supramolecular aggregation through various intermolecular interactions, which could be relevant for understanding the solid-state properties of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Synthesis of Propanamide Derivatives : A study by Rehman et al. (2018) describes the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate them as anticancer agents. The research highlights the synthesis process starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and its transformation into various compounds, ultimately testing their anticancer potential. Compounds synthesized exhibited significant anticancer activity, emphasizing the potential therapeutic applications of such derivatives (Rehman et al., 2018).
Antioxidant and Enzyme Inhibition
Sulfonyl Hydrazone Scaffold : Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone with piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. These compounds showed significant antioxidant activities and enzyme inhibition, suggesting their potential in medicinal chemistry for treating diseases associated with oxidative stress and enzyme dysfunction (Karaman et al., 2016).
Protection of Hydroxyl Groups in Carbohydrate Chemistry
Fsec Protected Glycosyl Donor : Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups, demonstrating its synthesis and evaluation. This research provides insights into the Fsec group's utility in synthesizing complex carbohydrates, presenting a step forward in the field of carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Piperidine-4-Carbohydrazide Derivatives : A study by Khalid, Rehman, and Abbasi (2014) focused on synthesizing new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluating their enzyme inhibition activities. This research highlights the potential of these compounds in treating diseases related to acetylcholinesterase and butyrylcholinesterase, providing a foundation for further therapeutic development (Khalid, Rehman, & Abbasi, 2014).
Zukünftige Richtungen
Piperidines, including Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for piperidine derivatives.
Eigenschaften
IUPAC Name |
ethyl 1-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-2-25-17(22)14-7-10-20(11-8-14)26(23,24)12-9-19-16(21)13-3-5-15(18)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCGNYQLBFRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.